molecular formula C25H27N3O2 B2988067 2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359034-40-4

2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2988067
CAS RN: 1359034-40-4
M. Wt: 401.51
InChI Key: YVWIQJBPQIPHLN-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazolopyrazine derivative with unique chemical properties that make it an interesting compound to study.

Scientific Research Applications

Tautomerism and Structural Analysis

  • Annular Tautomerism in NH-pyrazoles : The study of NH-pyrazoles revealed unique tautomerism and hydrogen bonding patterns, essential for understanding the structural chemistry of pyrazole derivatives. These findings have implications for designing drugs and materials with specific molecular interactions and properties (Cornago et al., 2009).

Biological Evaluation and Antimicrobial Activity

  • Antimicrobial and Anti-inflammatory Agents : Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives were synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. These studies contribute to the discovery of new therapeutic agents with potential applications in treating infections and inflammation (Kendre et al., 2015).

Antioxidant and Antitumor Activities

  • Antioxidant and Antitumor Evaluation : Some new pyrazolopyridines were synthesized and their antioxidant, antitumor, and antimicrobial activities were investigated. These compounds showed significant activities, highlighting their potential in developing new therapeutic agents for cancer and oxidative stress-related diseases (El‐Borai et al., 2013).

Molecular Dynamics and Drug Design

  • Drug Design and Molecular Dynamics : Schiff bases containing triazole and pyrazole rings were synthesized and their antioxidant and α-glucosidase inhibitory activities were evaluated. These compounds demonstrated significant inhibitory potential, indicating their usefulness in designing drugs for diabetes and oxidative stress-related conditions (Pillai et al., 2019).

Chemical Synthesis and Material Science

  • Metal–Metal Interactions in Rh(I) Complexes : The study of Rh(I) complexes with pyrazole derivatives provided insights into the influence of pyrazol substituents on the properties of these complexes. This research is relevant for materials science, catalysis, and the development of molecular devices (Torralba et al., 2001).

properties

IUPAC Name

2-(4-butoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-4-5-14-30-22-10-8-20(9-11-22)23-16-24-25(29)27(12-13-28(24)26-23)17-21-15-18(2)6-7-19(21)3/h6-13,15-16H,4-5,14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWIQJBPQIPHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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